N2-methyl-N1-phenylindoline-1,2-dicarboxamide

Description

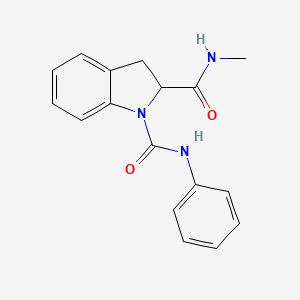

N2-Methyl-N1-phenylindoline-1,2-dicarboxamide is a synthetic small molecule featuring an indoline core—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The molecule is substituted at the N1 and N2 positions with phenyl and methyl groups, respectively.

Properties

IUPAC Name |

2-N-methyl-1-N-phenyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-18-16(21)15-11-12-7-5-6-10-14(12)20(15)17(22)19-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHZNZJZLXCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N1-phenylindoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indoline-2,3-dione with N-methyl-N-phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or chloroform at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-methyl-N1-phenylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-methyl-N1-phenylindoline-1,2-dicarboxylic acid, while reduction can produce N2-methyl-N1-phenylindoline-1,2-diamine .

Scientific Research Applications

N2-methyl-N1-phenylindoline-1,2-dicarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-methyl-N1-phenylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Pyrrolidine-Based Dicarboxamides

- (2S)-N1-[2-[2-(Methylamino)-2-oxo-ethyl]phenyl]-N2-phenylpyrrolidine-1,2-dicarboxamide (): Structure: Pyrrolidine core with N1-phenyl and N2-methyl substitutions. Activity: Exhibits a pIC50 of 3.2 against placental growth factor (PGF), making it the most potent inhibitor among tested compounds in pharmacophore-based screening . ADMET Profile: Passes most ADMET screens, suggesting favorable drug-like properties despite minor liabilities .

Diazene-Based Dicarboxamides

Cyclopropane-Based Dicarboxamides

- Cis-N,N,N',N'-Tetramethylcyclopropane-1,2-dicarboxamide (): Structure: Cyclopropane core with four methyl groups. Activity: Unique plant growth regulator with drought resistance and cold hardiness effects. Notably, its trans isomer lacks comparable activity, highlighting stereochemical sensitivity .

Key Observations :

Biological Activity

N2-methyl-N1-phenylindoline-1,2-dicarboxamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound features a unique structure characterized by a methyl group at the N2 position and a phenyl group at the N1 position of the indoline core. This specific substitution pattern influences its reactivity and biological properties, making it distinct from other indoline derivatives.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antiviral Activity : Research indicates that this compound can inhibit viral replication through interaction with viral enzymes.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

The mechanism of action for this compound involves its binding to various receptors and enzymes. This binding can modulate their activity, leading to the observed biological effects. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.

- Receptor Interaction : It can bind to specific receptors, altering cellular signaling pathways that contribute to disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Inhibits cancer cell proliferation |

Case Study 1: Antiviral Properties

In a study focusing on the antiviral effects of this compound, researchers demonstrated its ability to significantly reduce viral load in infected cell cultures. The compound was found to interfere with the replication cycle of the virus by targeting essential viral enzymes. These findings suggest potential applications in developing antiviral therapies.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of the compound against various cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis in cancer cells. The study highlighted its potential as a lead compound for further drug development targeting cancer.

Comparison with Similar Compounds

This compound can be compared with other similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N2-ethyl-N1-phenylindoline-1,2-dicarboxamide | Ethyl group instead of methyl | Similar anti-inflammatory effects |

| N1-phenylindoline-1,2-dicarboxamide | Lacks the N2-methyl group | Reduced potency in anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.